molecular formula C13H23NO5 B13326005 2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid

2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid

Cat. No.: B13326005
M. Wt: 273.33 g/mol
InChI Key: HHVKBGRHTSCTJT-UHFFFAOYSA-N
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Description

2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid is unique due to its combination of a Boc-protected amino group and a cyclohexyl ring, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

2-[1-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9-4-6-13(18,7-5-9)8-10(15)16/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

HHVKBGRHTSCTJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)O)O

Origin of Product

United States

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